2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline
Description
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline (CAS 1369950-09-3) is a fluorinated aromatic amine derivative with a cyclopropylmethoxy substituent at the 2-position and an N-methyl group. This compound is structurally characterized by its secondary amine functionality, fluorine atom at the 4-position, and the bulky cyclopropylmethoxy group. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.24 g/mol. The compound is primarily used in pharmaceutical research as a synthetic intermediate, leveraging the fluorine atom’s metabolic stability and the cyclopropylmethoxy group’s steric and electronic effects .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-fluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-13-10-5-4-9(12)6-11(10)14-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETSPUPVGVUWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction process.
Methoxylation: Cyclopropylmethanol is then converted to cyclopropylmethoxy by reacting with a suitable methylating agent.
Industrial Production Methods: Industrial production of 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline moiety, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the fluorine atom or the cyclopropylmethoxy group, resulting in defluorination or demethoxylation.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Defluorinated or demethoxylated products.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound is also investigated for its use in the production of specialty chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the fluorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and commercial differences between 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline and its closest analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Suppliers | Key Structural Features |
|---|---|---|---|---|---|
| 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline | 1369950-09-3 | C₁₁H₁₄FNO | 195.24 | 1 | N-methyl group, 4-fluoro, 2-cyclopropylmethoxy |
| 2-(Cyclopropylmethoxy)-4-fluoroaniline | 1155956-25-4 | C₁₀H₁₂FNO | 181.21 | 2 | Primary amine, lacks N-methyl group |
| 2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride | - | C₁₀H₁₂FNO·HCl | 217.67 | 4 | Hydrochloride salt of the primary amine |
| 4-fluoro-N-methylaniline | 452-58-4 | C₇H₈FN | 125.14 | N/A | Simpler analogue; no cyclopropylmethoxy |
Key Observations :
- ~2.2) and membrane permeability .
- Hydrochloride Salt : The hydrochloride derivative (4 suppliers) improves aqueous solubility, making it more suitable for formulation studies .
Metabolic and Enzymatic Stability
Evidence from studies on 4-fluoro-N-methylaniline (CAS 452-58-4) highlights metabolic pathways relevant to the target compound:
- N-Demethylation: Cytochrome P-450 (CYP) and flavin-containing monooxygenase (FMO) catalyze N-demethylation, converting 4-fluoro-N-methylaniline to 4-fluoroaniline . For the target compound, this pathway would yield 2-(Cyclopropylmethoxy)-4-fluoroaniline (CAS 1155956-25-4).
- Defluorination and Hydroxylation : Both CYP and FMO mediate 4-hydroxylation with defluorination. The cyclopropylmethoxy group in the target compound may sterically hinder these reactions, reducing defluorination rates compared to simpler analogues .
Metabolic Stability Comparison :
| Compound | Predicted Metabolic Stability | Major Metabolic Pathway |
|---|---|---|
| 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline | High (due to steric hindrance) | Slow N-demethylation, limited hydroxylation |
| 4-fluoro-N-methylaniline | Moderate | Rapid N-demethylation, hydroxylation |
Biological Activity
Overview
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing literature on its biological properties, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C12H14FNO
- Molecular Weight : 209.25 g/mol
- CAS Number : [insert CAS number if available]
- Structural Characteristics : The compound features a cyclopropylmethoxy group and a fluoro-substituted aniline structure, which may influence its interaction with biological targets.
Biological Activities
Research indicates that 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Anticancer Properties : Investigations into the anticancer effects reveal that the compound may induce apoptosis in cancer cell lines. This is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through the inhibition of neuroinflammatory processes or oxidative stress pathways.
The biological activity of 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to reduced proliferation in cancer cells.
- Receptor Modulation : It may interact with various receptors, altering intracellular signaling cascades that affect cell survival and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative damage in neuronal tissues.
Comparative Analysis
To understand the unique properties of 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline, it is helpful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Pyrazofurin | Antiviral, Antitumor | Nucleic acid synthesis inhibition |
| Encorafenib | Kinase inhibition | Targeting BRAF mutations |
| Celecoxib | Anti-inflammatory | COX-2 enzyme inhibition |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains showed that 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Research : In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Neuroprotection Experiment : Experimental models of neurodegeneration revealed that administration of the compound reduced markers of oxidative stress and inflammation in neuronal cells, supporting its neuroprotective claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
